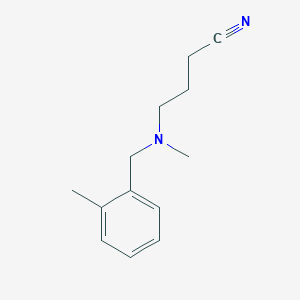
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-1-(5-methylthiophen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-1-(5-methylthiophen-2-yl)ethan-1-one is a complex organic compound that features a tetrazole ring, a cyclopropyl group, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-1-(5-methylthiophen-2-yl)ethan-1-one likely involves multiple steps, including the formation of the tetrazole ring, the introduction of the cyclopropyl group, and the coupling of the thiophene ring. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-1-(5-methylthiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or to alter the oxidation state of the compound.
Substitution: The compound could undergo substitution reactions where one functional group is replaced by another, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but might include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a simpler hydrocarbon derivative.
Aplicaciones Científicas De Investigación
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-1-(5-methylthiophen-2-yl)ethan-1-one could have a range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: Potential use as a probe or inhibitor in biological studies, particularly if it interacts with specific enzymes or receptors.
Medicine: Possible applications in drug development, especially if the compound exhibits biological activity such as antimicrobial or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)-1-(5-methylthiophen-2-yl)ethan-1-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, or interfering with specific biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other tetrazole derivatives, cyclopropyl-containing compounds, and thiophene-based molecules. Examples could include:
- 1-Cyclopropyl-1H-tetrazole
- 5-Methyl-2-thiophenecarboxaldehyde
- 2-(1-Cyclopropyl-1H-tetrazol-5-ylthio)acetophenone
Propiedades
Fórmula molecular |
C11H12N4OS2 |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
2-(1-cyclopropyltetrazol-5-yl)sulfanyl-1-(5-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C11H12N4OS2/c1-7-2-5-10(18-7)9(16)6-17-11-12-13-14-15(11)8-3-4-8/h2,5,8H,3-4,6H2,1H3 |
Clave InChI |
BMCKFXHRIYBDPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C(=O)CSC2=NN=NN2C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



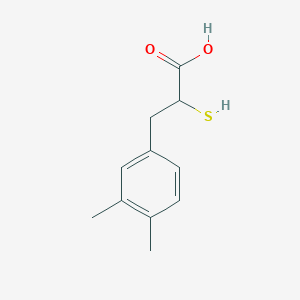
![4-Fluoro-1-azabicyclo[2.2.1]heptane](/img/structure/B14912980.png)

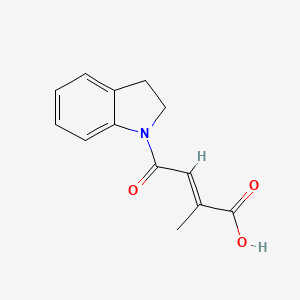



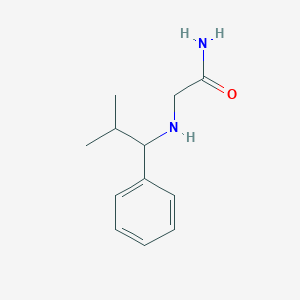
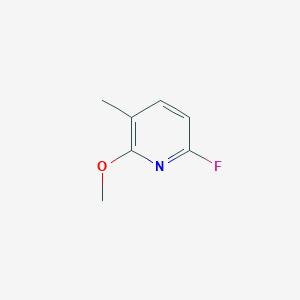
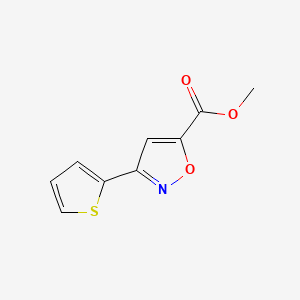
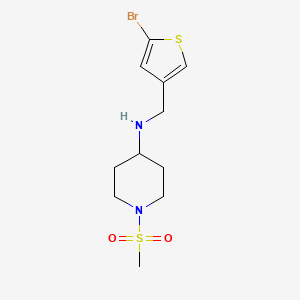
![{[3-(Ethoxymethyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitrile](/img/structure/B14913059.png)
